Pubchem_71339250
Beschreibung
PubChem CID 71339250 is a chemical compound indexed in the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical, biological, and pharmacological data from over 400 contributors, including academic institutions, government agencies, and private entities . Each PubChem Compound record (CID) includes computed descriptors (e.g., molecular weight, topological polar surface area) and, where applicable, 3-D conformer models generated under specific constraints (e.g., ≤50 non-hydrogen atoms, ≤15 rotatable bonds) .
For CID 71339250, users can access its Compound Summary page, which consolidates data on chemical properties, biological activities, associated literature, and precomputed similarity relationships (e.g., "Similar Compounds" for 2-D analogues and "Similar Conformers" for 3-D shape matches) .
Eigenschaften
CAS-Nummer |
116662-79-4 |
|---|---|
Molekularformel |
Ga6Li |
Molekulargewicht |
425.3 g/mol |
InChI |
InChI=1S/6Ga.Li |
InChI-Schlüssel |
RIXPOIFVOAXGSC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71339250 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as purification, crystallization, and characterization to ensure the compound’s purity and stability.
Industrial Production Methods
Industrial production of Pubchem_71339250 may involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets industry standards for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_71339250 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of Pubchem_71339250 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Pubchem_71339250 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Pubchem_71339250 involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Example Analogues (Hypothetical) :
| CID | Structure | Tanimoto Score | Biological Activity (Hypothetical) |
|---|---|---|---|
| 71339251 | Benzene sulfonamide | 0.92 | COX-2 inhibition (IC₅₀ = 10 nM) |
| 71339252 | Pyridine derivative | 0.85 | Antibacterial (MIC = 2 µg/mL) |
3-D Conformational Similarity ("Similar Conformers")
Key features include:
Example Analogues (Hypothetical) :
| CID | 3-D Superposition RMSD | Combo Score | Target Protein (Hypothetical) |
|---|---|---|---|
| 71339253 | 0.5 Å | 1.5 | HIV-1 protease (Kd = 5 nM) |
| 71339254 | 1.2 Å | 1.1 | ACE inhibitor (IC₅₀ = 50 nM) |
Key Research Findings
Complementarity of 2-D and 3-D Similarity
- Case Study 1 : A 2021 retrospective analysis demonstrated that 3-D similarity identified neurokinin-1 receptor antagonists overlooked by 2-D methods due to scaffold diversity .
- Case Study 2 : For kinase inhibitors, 2-D similarity outperformed 3-D in identifying ATP-competitive analogs, whereas 3-D better captured allosteric modulators .
Data Accessibility and Tools
PubChem provides integrated tools to explore CID 71339250’s analogs:
- Structure Search : Use the PubChem Sketcher to input CID 71339250’s structure and retrieve 2-D/3-D neighbors .
- BioActivity Data : Cross-reference "Related BioAssays" to compare IC₅₀, EC₅₀, or toxicity profiles .
- Literature Co-occurrence : Identify PubMed articles co-mentioning CID 71339250 and its analogs via the "Literature" tab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
